4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is a chemical compound with the molecular formula C14H20N2O2. It is known for its unique structure, which includes an acetylamino group attached to a phenyl ring, further connected to a tetramethylbenzenesulfonate moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate typically involves the acetylation of 4-aminophenyl 2,3,5,6-tetramethylbenzenesulfonate. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and amides.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonate moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biochemical effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl 2,3,5,6-tetramethylbenzenesulfonate: Lacks the acetyl group, leading to different reactivity and applications.
4-(Methoxyamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate: Contains a methoxyamino group instead of an acetylamino group, resulting in different chemical properties.
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate group.
Uniqueness
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and sulfonate groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(4-acetamidophenyl) 2,3,5,6-tetramethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-10-12(2)14(4)18(13(11)3)24(21,22)23-17-8-6-16(7-9-17)19-15(5)20/h6-10H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPZKBOQKQRHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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